molecular formula C56H53N3O2Si B11927294 (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol

Cat. No.: B11927294
M. Wt: 828.1 g/mol
InChI Key: HJVPMMQNVLOVDY-GVUQDIPBSA-N
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Description

(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a combination of cinchona alkaloid and binaphthol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol typically involves multiple steps:

    Formation of the Cinchona Derivative: The cinchona alkaloid is first modified to introduce the imino group. This is usually achieved through a condensation reaction with an appropriate aldehyde or ketone under mild acidic conditions.

    Binaphthol Derivative Preparation: The binaphthol moiety is protected with a tert-butyl diphenylsilyl group to prevent unwanted reactions during subsequent steps. This protection is typically achieved using tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole.

    Coupling Reaction: The final step involves coupling the modified cinchona alkaloid with the protected binaphthol derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems could enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the binaphthol moiety.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The tert-butyl diphenylsilyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the binaphthol moiety.

    Reduction: Amino derivatives of the cinchona moiety.

    Substitution: Various substituted binaphthol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is used as a chiral ligand in asymmetric catalysis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for synthesizing enantiomerically pure compounds.

Biology

The compound’s chiral properties also make it useful in biological research, particularly in the study of enzyme mechanisms and the development of chiral drugs.

Medicine

In medicine, this compound can be explored for its potential as a chiral auxiliary in the synthesis of pharmaceutical agents. Its ability to influence the stereochemistry of reactions can lead to the production of more effective and selective drugs.

Industry

Industrially, the compound can be used in the production of fine chemicals and advanced materials. Its role as a chiral catalyst can improve the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality and facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include various metal complexes and catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.

    (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP): A similar compound with opposite chirality.

    ®-1,1’-Bi-2-naphthol (BINOL): A chiral diol used in various asymmetric synthesis applications.

Uniqueness

What sets (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol apart is its combination of cinchona alkaloid and binaphthol moieties. This unique structure provides enhanced chiral induction and versatility in catalytic applications compared to other chiral ligands.

Properties

Molecular Formula

C56H53N3O2Si

Molecular Weight

828.1 g/mol

IUPAC Name

1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50+,54-/m0/s1

InChI Key

HJVPMMQNVLOVDY-GVUQDIPBSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=N[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=CC=NC1=CC=CC=C91)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O

Origin of Product

United States

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